molecular formula C11H16O3S B8273129 4-Propylbenzyl methanesulfonate

4-Propylbenzyl methanesulfonate

Cat. No. B8273129
M. Wt: 228.31 g/mol
InChI Key: LVGBOLRZOZSYMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08501804B2

Procedure details

To a solution of (4-propylphenyl)methanol (116 mg, 0.770 mmol) in THF (5 mL) were added triethylamine (0.220 mL, 1.54 mmol) and methanesulfonyl chloride (89.0 mL, 1.16 mmol), and the mixture was stirred at room temperature for 15 min. Water was added to the reaction mixture, and the mixture was extracted twice with ethyl acetate. The extract was washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to give the title compound (176 mg, quantitative). This was used for the next step without purification.
Quantity
116 mg
Type
reactant
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step One
Quantity
89 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][OH:11])=[CH:6][CH:5]=1)[CH2:2][CH3:3].C(N(CC)CC)C.[CH3:19][S:20](Cl)(=[O:22])=[O:21].O>C1COCC1>[CH3:19][S:20]([O:11][CH2:10][C:7]1[CH:8]=[CH:9][C:4]([CH2:1][CH2:2][CH3:3])=[CH:5][CH:6]=1)(=[O:22])=[O:21]

Inputs

Step One
Name
Quantity
116 mg
Type
reactant
Smiles
C(CC)C1=CC=C(C=C1)CO
Name
Quantity
0.22 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
89 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted twice with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CS(=O)(=O)OCC1=CC=C(C=C1)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 176 mg
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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